Mn²⁺ Cofactor Specificity in Superoxide Dismutase (SOD): Quantitative Comparison with Fe²⁺
Mn²⁺ exhibits strict specificity as a cofactor for manganese superoxide dismutase (MnSOD). Direct substitution of the native Mn²⁺ cofactor with Fe²⁺ in E. coli MnSOD yields an iron-substituted enzyme that is catalytically inactive, demonstrating absolute metal selectivity [1]. The binding constant for Mn²⁺ to apo-MnSOD is 3.2 × 10⁸ M⁻¹, underscoring the high affinity and specificity of the enzyme for this cation [2].
| Evidence Dimension | Enzymatic activity upon metal substitution |
|---|---|
| Target Compound Data | Catalytically active native enzyme |
| Comparator Or Baseline | Fe²⁺-substituted MnSOD: catalytically inactive |
| Quantified Difference | Complete loss of catalytic function with Fe²⁺ substitution |
| Conditions | Escherichia coli MnSOD enzyme; in vitro reconstitution assay |
Why This Matters
Procurement of high-purity Mn²⁺ salts is non-negotiable for any research involving Mn-dependent SOD activity assays, as trace Fe²⁺ contamination will not rescue function.
- [1] Vance, C. K., & Miller, A. F. (1998). Spectroscopic comparisons of the pH dependencies of Fe-substituted (Mn)superoxide dismutase and Fe-superoxide dismutase. Biochemistry, 37(16), 5518-5527. View Source
- [2] Mizuno, K., Whittaker, M. M., Bächinger, H. P., & Whittaker, J. W. (2004). Calorimetric studies on the tight binding metal interactions of Escherichia coli manganese superoxide dismutase. Journal of Biological Chemistry, 279(26), 27339-27344. View Source
